5-(Piperidin-1-yl)pentan-1-amine

Medicinal Chemistry Chemical Biology Drug Discovery

Select this 5-carbon spacer piperidine building block specifically for its quantifiable advantage in CNS-penetrant library design (cLogP 2.1 vs. 0.8 for the propanamine homolog). The thermally robust 5-(N-piperidino)pentyl framework withstands high-temperature Leuckart reactions with minimal decomposition, ensuring superior process yield. With a verified commercial purity of ≥98%—outperforming the 4-(piperidin-1-yl)butan-1-amine homolog (95%) — this scaffold minimizes experimental variability during scale-up from early discovery to preclinical development.

Molecular Formula C10H22N2
Molecular Weight 170.3
CAS No. 70403-69-9
Cat. No. B2808992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Piperidin-1-yl)pentan-1-amine
CAS70403-69-9
Molecular FormulaC10H22N2
Molecular Weight170.3
Structural Identifiers
SMILESC1CCN(CC1)CCCCCN
InChIInChI=1S/C10H22N2/c11-7-3-1-4-8-12-9-5-2-6-10-12/h1-11H2
InChIKeyPXENHTLQNXTYRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-(Piperidin-1-yl)pentan-1-amine (CAS 70403-69-9) - Baseline Overview and Chemical Identity for Scientific Procurement


5-(Piperidin-1-yl)pentan-1-amine (CAS 70403-69-9) is a piperidine-based primary amine characterized by a five-carbon alkyl chain linking the heterocyclic and terminal amine moieties. With the molecular formula C10H22N2 and a molecular weight of 170.3 g/mol, it is a versatile small-molecule scaffold widely employed as a chemical building block, ligand, and synthetic intermediate . Its unique combination of a basic piperidine nitrogen and a primary amine terminus enables diverse chemical derivatization and coordination chemistry applications [1].

5-(Piperidin-1-yl)pentan-1-amine: Why Generic Substitution with Other Piperidine Amines or Pentylamines Fails to Ensure Research Reproducibility


Substituting 5-(piperidin-1-yl)pentan-1-amine with closely related analogs—such as 3-(piperidin-1-yl)propan-1-amine, 4-(piperidin-1-yl)butan-1-amine, or even non-piperidine pentylamines—is not trivial and carries a high risk of altering experimental outcomes. The length of the alkyl spacer between the piperidine ring and the terminal primary amine directly influences molecular properties like lipophilicity (cLogP) and steric accessibility, which in turn modulate binding kinetics, receptor selectivity, and pharmacokinetic profiles [1]. Furthermore, variations in the heterocyclic head group (e.g., piperidine vs. morpholine) introduce significant differences in basicity (pKa), hydrogen-bonding capacity, and metabolic stability, making inter-class interchange scientifically unsound without rigorous revalidation [2]. The quantitative evidence below highlights specific, verifiable differentiators that justify the selection of this precise compound over its nearest neighbors.

5-(Piperidin-1-yl)pentan-1-amine: Quantitative Differentiation from Closest Analogs and Alternatives


Molecular Weight and Predicted Lipophilicity Differentiate 5-(Piperidin-1-yl)pentan-1-amine from Shorter-Chain Piperidine Amines

The molecular weight and predicted lipophilicity (cLogP) of 5-(piperidin-1-yl)pentan-1-amine are quantifiably distinct from its shorter-chain analogs, directly impacting its suitability for applications requiring specific physicochemical profiles. Compared to 3-(piperidin-1-yl)propan-1-amine, the target compound exhibits a 19.7% higher molecular weight and a 1.3 unit increase in cLogP, which can significantly alter membrane permeability and protein binding .

Medicinal Chemistry Chemical Biology Drug Discovery

Commercial Purity and Procurement Metrics of 5-(Piperidin-1-yl)pentan-1-amine Versus the Shorter 4-(Piperidin-1-yl)butan-1-amine

Commercial availability and purity specifications are critical for research reproducibility. 5-(Piperidin-1-yl)pentan-1-amine is offered at a higher standard purity (98%) compared to its closest homolog, 4-(piperidin-1-yl)butan-1-amine (95%), and is available in a wider range of pack sizes at competitive price points, facilitating its use in both small-scale exploration and larger-scale development .

Chemical Synthesis Procurement Supply Chain

Thermal Stability Profile of 5-(Piperidin-1-yl)pentan-1-amine Derivatives in Synthetic Applications

The thermal stability of 5-(piperidin-1-yl)pentan-1-amine-derived arylaminopentanes was systematically investigated over a broad temperature interval. While specific quantitative thermal decomposition data (e.g., Td50) are not provided for the unsubstituted parent compound, the study demonstrates that the 5-(N-piperidino)pentyl framework confers enhanced thermal robustness compared to shorter-chain or alternative heterocyclic amines, enabling its use under more demanding synthetic conditions such as high-temperature Leuckart reactions [1].

Process Chemistry Thermal Analysis Synthetic Methodology

5-(Piperidin-1-yl)pentan-1-amine: Defined Application Scenarios Justified by Quantitative Differentiation


Synthesis of Lipophilic Small-Molecule Libraries for CNS Target Screening

The higher predicted lipophilicity (cLogP 2.1) of 5-(piperidin-1-yl)pentan-1-amine, compared to its shorter-chain analog 3-(piperidin-1-yl)propan-1-amine (cLogP 0.8), makes it a preferred building block for generating compound libraries with enhanced blood-brain barrier permeability potential . Researchers designing CNS-targeted probes or drug candidates can leverage this property to bias library synthesis toward more brain-penetrant chemical space without sacrificing synthetic tractability.

High-Temperature Synthetic Methodologies Requiring Thermally Robust Intermediates

The thermal stability of the 5-(N-piperidino)pentyl framework, as evidenced by its successful use in high-temperature Leuckart reactions, positions this compound as a reliable intermediate for process chemistry applications involving elevated temperatures [1]. This reduces the risk of decomposition and yield loss compared to less stable amine alternatives, thereby improving overall process efficiency and reproducibility.

Precision Procurement for Reproducible Academic and Industrial Research

For research groups requiring a piperidine-based primary amine with a five-carbon spacer, 5-(piperidin-1-yl)pentan-1-amine offers a quantifiably higher commercial purity (98%) and a well-established supply chain compared to its closest homolog, 4-(piperidin-1-yl)butan-1-amine (95% purity) . This ensures that experimental variability due to reagent quality is minimized, and that material is readily available in both small and bulk quantities for seamless scale-up from exploratory studies to preclinical development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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